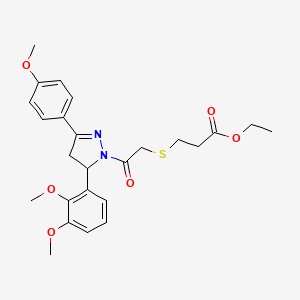

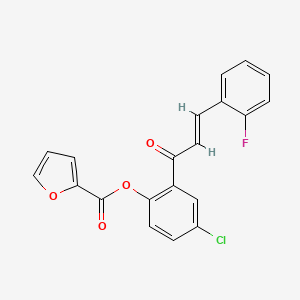

![molecular formula C20H13F5N2O2 B2375999 N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338754-76-0](/img/structure/B2375999.png)

N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a compound that belongs to the class of organic compounds known as diarylethers . It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Inhibitory Effects on Transcription Factors

N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide and its derivatives have been investigated for their inhibitory effects on transcription factors like NF-kappaB and AP-1. These studies focus on improving oral bioavailability and examining cell-based activity and gastrointestinal permeability (Palanki et al., 2000).

Glycine Transporter 1 Inhibitor

This compound has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits a favorable pharmacokinetics profile and increases glycine concentration in cerebrospinal fluid, indicating potential applications in central nervous system disorders (Yamamoto et al., 2016).

Antifungal Activities

Derivatives of this compound have shown moderate antifungal activities against various phytopathogenic fungi, providing insights into the development of new fungicides (Wu et al., 2012).

Inhibition of Fatty Acid Synthase

Studies have demonstrated that this compound inhibits fatty acid synthase in plants, a potential mechanism for its use as a herbicide (Ashton et al., 1994).

Antimicrobial and Antifungal Agents

Novel derivatives of 6-oxo-pyridine-3-carboxamide, structurally related to this compound, have been synthesized and evaluated as antimicrobial and antifungal agents, showing significant activity against various pathogens (El-Sehrawi et al., 2015).

Antitubercular and Antibacterial Activities

N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, closely related to the main compound, have shown potent antitubercular and antibacterial activities, outperforming reference drugs in some cases (Bodige et al., 2020).

Anticonvulsant Properties

The crystal structures of anticonvulsant enaminones structurally similar to the main compound have been studied, showing potential application in the treatment of convulsions (Kubicki et al., 2000).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Diflufenican, is the carotenoid biosynthesis pathway in plants . This pathway plays a crucial role in the production of carotenoids, which are essential for photosynthesis.

Mode of Action

Diflufenican acts as a bleaching herbicide . It inhibits the carotenoid biosynthesis pathway, thereby preventing photosynthesis . This leads to a bleaching effect on the plants, ultimately causing plant death .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . Carotenoids are pigments that absorb light for photosynthesis and protect the chlorophyll from photo-damage. By inhibiting this pathway, Diflufenican prevents the formation of these pigments, disrupting photosynthesis and leading to the death of the plant .

Pharmacokinetics

The ADME properties of Diflufenican are as follows:

- Absorption : The compound is absorbed by the plant’s foliage and roots .

- Distribution : It is translocated throughout the plant to reach the target site .

The compound’s low solubility in water (<0.05 mg/l at 25 °C) and high partition coefficient (logP = 4.9) suggest that it has good bioavailability .

Result of Action

The result of Diflufenican’s action is the death of the plant . By inhibiting the carotenoid biosynthesis pathway, the compound prevents photosynthesis, leading to a lack of energy production within the plant. This results in a bleaching effect and eventually causes the plant to die .

Action Environment

The action of Diflufenican can be influenced by various environmental factors. Its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is stable in air up to its melting point . .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F5N2O2/c21-14-6-7-17(16(22)10-14)26-18(28)15-5-2-8-27(19(15)29)11-12-3-1-4-13(9-12)20(23,24)25/h1-10H,11H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVGSMPDWGPRHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F5N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2375925.png)

![ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2375929.png)

![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)

![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)